molecular formula C22H17NO6S B2711302 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione CAS No. 380458-20-8

2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione

Cat. No. B2711302
CAS RN: 380458-20-8
M. Wt: 423.44
InChI Key: RUYRHZYXZRUWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a useful research compound. Its molecular formula is C22H17NO6S and its molecular weight is 423.44. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential and regulating the cellular excitability in various cells, especially neurons .

Mode of Action

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, thereby affecting neuronal signaling pathways. This can have downstream effects on various physiological processes, including heart rate, insulin release, and neuronal excitability .

Pharmacokinetics

It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have good bioavailability.

Result of Action

The activation of GIRK channels by 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione results in the hyperpolarization of the cell. This can lead to a decrease in the firing of action potentials, which can have various effects at the molecular and cellular level, depending on the type of cell and the physiological context .

properties

IUPAC Name

16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6S/c24-19-13-3-1-2-4-14(13)20(25)22-18(19)15-5-6-17-16(21(15)29-22)9-23(11-28-17)12-7-8-30(26,27)10-12/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYRHZYXZRUWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione

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